molecular formula C18H19FN2O3 B6096367 N-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide

N-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide

Cat. No. B6096367
M. Wt: 330.4 g/mol
InChI Key: XMPVRRHIAZCJKA-UHFFFAOYSA-N
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Description

N-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide, also known as EF24, is a synthetic compound that has been studied extensively in recent years due to its potential as a therapeutic agent. EF24 belongs to a class of compounds known as curcumin analogs, which are derived from the natural compound curcumin found in turmeric.

Scientific Research Applications

N-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

N-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide exerts its effects through multiple mechanisms. In cancer cells, this compound has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating cell survival and proliferation. This compound also activates the tumor suppressor protein p53, which can induce apoptosis in cancer cells. In inflammation, this compound inhibits the activity of the enzyme IKKβ, which is involved in the production of inflammatory cytokines. This compound also activates the Nrf2 pathway, which is involved in cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, or the formation of new blood vessels. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the migration of immune cells to sites of inflammation. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

N-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide has several advantages for lab experiments, including its stability, solubility, and relatively low toxicity compared to other compounds. However, this compound also has some limitations, including its poor bioavailability and rapid metabolism in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for N-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide research. One area of interest is the development of more potent and selective analogs of this compound that can overcome its limitations and improve its effectiveness as a therapeutic agent. Another area of interest is the investigation of this compound in combination with other therapeutic agents to enhance its efficacy. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of this compound in various diseases and to identify new therapeutic targets for this compound.

Synthesis Methods

N-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide can be synthesized through a multistep process starting with the reaction of 2-fluorobenzoyl chloride with 2-aminoethanol to produce N-(2-hydroxyethyl)-2-fluorobenzamide. This intermediate is then reacted with 2-ethoxyaniline in the presence of a coupling agent to produce this compound.

properties

IUPAC Name

N-[1-(2-ethoxyanilino)-1-oxopropan-2-yl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-3-24-16-11-7-6-10-15(16)21-17(22)12(2)20-18(23)13-8-4-5-9-14(13)19/h4-12H,3H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPVRRHIAZCJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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